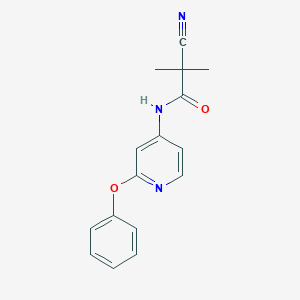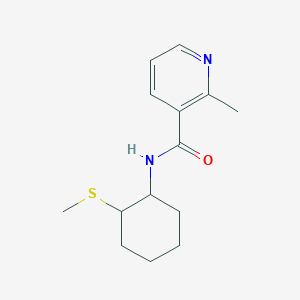
2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a methyl group, and a phenoxypyridinyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide typically involves the reaction of 2-aminopyridine with an appropriate bromoketone under specific conditions. The reaction is carried out in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C–C bond cleavage and the formation of the desired amide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxypyridinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized amides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.
Applications De Recherche Scientifique
2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group and phenoxypyridinyl moiety play crucial roles in its binding to target proteins or enzymes, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-2-methyl-N-(2-phenoxypyridin-3-yl)propanamide
- 2-cyano-2-methyl-N-(2-phenoxypyridin-5-yl)propanamide
- 2-cyano-2-methyl-N-(2-phenoxypyridin-6-yl)propanamide
Uniqueness
2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide is unique due to the specific positioning of the phenoxypyridinyl group at the 4-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs.
Propriétés
IUPAC Name |
2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-16(2,11-17)15(20)19-12-8-9-18-14(10-12)21-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIQLXLIVCKZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)NC1=CC(=NC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7598823.png)
![[3-(1H-pyrazol-5-yl)piperidin-1-yl]-(2-pyrrolidin-1-ylpyrimidin-4-yl)methanone](/img/structure/B7598833.png)
![2-(1-methylpyrazol-4-yl)-N-[2-(1-phenylethoxy)phenyl]acetamide](/img/structure/B7598841.png)
![1-[1-(2H-tetrazol-5-yl)cyclobutyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B7598849.png)
![1-[2-[2-(Dimethylamino)ethoxy]-4-methylphenyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7598854.png)
![3-(3-chloro-4-hydroxyphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7598859.png)
![4-[(6-Fluoroquinazolin-4-yl)-methylamino]butan-2-ol](/img/structure/B7598865.png)

![2-[(6-Fluoroquinazolin-4-yl)amino]-2-(3-methoxyphenyl)ethanol](/img/structure/B7598892.png)
![1-(prop-2-yn-1-yl)-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B7598895.png)
![N-cyclohexyl-3-(3-oxo-2-propyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)propanamide](/img/structure/B7598906.png)

![1-N-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]-3-methoxy-2-methylpropane-1,2-diamine](/img/structure/B7598935.png)
![2-[3-(2,5-Dihydropyrrol-1-yl)pyrrolidin-1-yl]-1,3-benzothiazole](/img/structure/B7598937.png)
